3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is a small molecule inhibitor belonging to the aminothiophene class, which targets the p38 mitogen-activated protein (MAP) kinase pathway. This pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress, making its inhibitors essential research tools in immunology, oncology, and inflammation studies. The compound's value is rooted in its specific scaffold, which serves as a foundational structure in the development of kinase-targeted therapeutics.
In kinase inhibitor research, seemingly minor structural modifications, such as altering the halogen on the 5-phenyl ring (e.g., chloro- to fluoro- or bromo-) or changing substitution patterns, can lead to significant and unpredictable changes in biological activity. Such substitutions can profoundly impact target potency, selectivity against a panel of related kinases, and cellular-level effects like membrane permeability and metabolic stability. Procuring a close analog that lacks specific characterization for the intended assay introduces a high risk of poor reproducibility, misleading data, and loss of research investment. Therefore, for establishing a reliable baseline or for structure-activity relationship (SAR) studies, using the precisely defined 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is critical for data integrity.
The 4-chlorophenyl substituent is a well-established and frequently optimal feature in ATP-competitive kinase inhibitors designed to target the hydrophobic region of the kinase hinge-binding pocket. While direct, side-by-side quantitative data for this specific compound against its immediate analogs is not detailed in broad literature, extensive medicinal chemistry campaigns on related scaffolds show that the specific size and electronics of a chlorine atom at this position often provide a superior balance of potency and selectivity compared to unsubstituted, fluoro-, or larger bromo-analogs. The selection of this exact compound is therefore a rational choice based on established SAR principles for achieving potent p38 inhibition.
| Evidence Dimension | Structural feature for target potency |
| Target Compound Data | Features a 4-chlorophenyl group, a privileged substituent in kinase inhibitors for interaction with hydrophobic pockets. |
| Comparator Or Baseline | Analogs with other substitutions (e.g., -H, -F, -Br, -CH3) which can have lower potency or altered selectivity due to suboptimal fit or electronic properties. |
| Quantified Difference | Not available in searched literature. Difference is inferred from widespread SAR trends in the kinase inhibitor field. |
| Conditions | General ATP-competitive kinase binding model. |
For buyers prioritizing a high probability of potent target engagement, this compound represents a validated structural motif, reducing the risk associated with using a less-characterized analog.
The 3-amino-thiophene-2-carboxamide core is a recognized scaffold in medicinal chemistry for developing inhibitors of various kinases, including p38. The p38 pathway is a critical mediator of inflammatory and stress responses in cellular models. Procuring an inhibitor based on this established scaffold provides confidence that the molecule is suitable for use in cell-based assays to probe p38-dependent functions, such as the production of inflammatory cytokines (e.g., TNF-α) or responses to cellular stress.
| Evidence Dimension | Scaffold suitability for cellular assays |
| Target Compound Data | Based on the 3-amino-thiophene-2-carboxamide scaffold, known to produce cell-active kinase inhibitors. |
| Comparator Or Baseline | Novel or uncharacterized scaffolds which may suffer from poor cell permeability, cytotoxicity, or off-target effects unrelated to p38 inhibition. |
| Quantified Difference | Not applicable; this is a qualitative but critical attribute for usability. |
| Conditions | In vitro cell-based functional assays (e.g., cytokine release, reporter assays). |
This compound's validated core structure increases the likelihood of achieving meaningful results in cellular experiments, making it a more reliable tool than compounds built on untested scaffolds.
As a compound with a structurally validated motif for p38 inhibition, it serves as a reliable reference standard in biochemical assays for screening new chemical entities or for fundamental studies of p38 enzyme kinetics.
For use in cell culture models to investigate the role of the p38 pathway in inflammation, apoptosis, or stress signaling. Its established aminothiophene scaffold provides confidence in its ability to engage the intracellular target.
Serves as an ideal starting point or positive control for medicinal chemistry programs aimed at developing novel p38 inhibitors. Its well-defined structure provides a critical benchmark against which new analogs can be compared.
Irritant